molecular formula C7H8N2O B1395838 4,5,6,7-Tetrahydro-5(1h)-indazolone CAS No. 1196154-00-3

4,5,6,7-Tetrahydro-5(1h)-indazolone

Cat. No. B1395838
CAS RN: 1196154-00-3
M. Wt: 136.15 g/mol
InChI Key: WWNLWVBNNBDHDF-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-5(1h)-indazolone (THI) is a heterocyclic compound that has been the subject of numerous scientific studies due to its unique properties and potential applications. This molecule belongs to the class of five-membered nitrogen-containing heterocyclic compounds, which are known to possess interesting biological activities.

Scientific Research Applications

Synthesis and Derivatives

  • 4,5,6,7-Tetrahydro-3-indazolone has been prepared via catalytic hydrogenation of 3-indazolone, leading to the synthesis of various substituted 3-(dialkylaminoalkoxy)-4,5,6,7-tetrahydro-1H-indazoles (Soga, Niwa, & Shiraishi, 1980).

Chemical Transformations

  • A series of 4,5,6,7-tetrahydro-1H-4-indazolones underwent reduction to carbinols and subsequent dehydration to 6,7-dihydro-1H-indazoles, revealing the compound's versatility in chemical transformations (Sucrow, Slopianka, & Flessas, 1973).

Pharmaceutical Research

  • In the realm of medicinal chemistry, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids derived from 4,5,6,7-tetrahydroindazole showed significant anti-inflammatory activity in studies (Nagakura et al., 1979).

Antimicrobial Applications

  • Compounds synthesized from 4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols displayed antimicrobial and antifungal activities in vitro, highlighting their potential in addressing microbial resistance (Komykhov et al., 2017).

Novel Synthesis Techniques

  • A one-pot three-component system was used to synthesize 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, showcasing an efficient method for constructing these compounds (Wang et al., 2018).

Clinical Candidate Development

  • A dipolar cycloaddition reaction was developed to create novel P2X7 antagonists for potential clinical use in treating mood disorders, utilizing the 4,5,6,7-tetrahydroindazole structure (Chrovian et al., 2018).

Coordination Compounds and Enzyme Inhibition

  • Coordination compounds of 4,5,6,7-tetrahydro-1H-indazole with various metals showed potential in antimicrobial, antioxidant, and enzyme inhibition applications (Khan et al., 2017).

properties

IUPAC Name

1,4,6,7-tetrahydroindazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h4H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNLWVBNNBDHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716996
Record name 1,4,6,7-Tetrahydro-5H-indazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1196154-00-3
Record name 1,4,6,7-Tetrahydro-5H-indazol-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196154-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,6,7-Tetrahydro-5H-indazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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